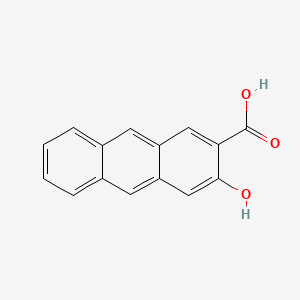

3-Hydroxyanthracene-2-carboxylic acid

CAS No.: 6295-44-9

Cat. No.: VC3835789

Molecular Formula: C15H10O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6295-44-9 |

|---|---|

| Molecular Formula | C15H10O3 |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 3-hydroxyanthracene-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H10O3/c16-14-8-12-6-10-4-2-1-3-9(10)5-11(12)7-13(14)15(17)18/h1-8,16H,(H,17,18) |

| Standard InChI Key | PHQKCVOZVPSTAF-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)O |

| Canonical SMILES | C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)O |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Identifiers

3-Hydroxyanthracene-2-carboxylic acid is systematically named as 3-hydroxyanthracene-2-carboxylic acid under IUPAC conventions. Alternative designations include 3-hydroxy-2-anthracenecarboxylic acid and 2-anthracenecarboxylic acid-3-ol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 6295-44-9 | |

| EC Number | 228-564-5 | |

| FDA UNII | HY8PYE73HF | |

| J-GLOBAL ID | 200907048123953722 |

Molecular Architecture

The compound’s structure consists of a planar anthracene system substituted with hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 3 and 2, respectively. Computational models derived from InChI and SMILES notations confirm its achirality and absence of stereocenters :

The conjugated π-system of anthracene contributes to UV-Vis absorption characteristics, while intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups may influence solubility and crystallization behavior .

Physicochemical Properties

Experimental and predicted physicochemical data for 3-hydroxyanthracene-2-carboxylic acid are summarized below:

The compound’s low aqueous solubility, inferred from its hydrophobic anthracene core, necessitates polar aprotic solvents for laboratory handling. Its thermal stability up to 295°C suggests utility in high-temperature processes, though decomposition products remain uncharacterized in available literature .

Synthesis and Production

Industrial Synthesis Pathways

While detailed synthetic protocols are proprietary, the compound is commercially available through suppliers such as Hubei Jusheng Technology Co., Ltd. (China) . Analogous anthracene derivatives are typically synthesized via Friedel-Crafts acylation or carboxylation of hydroxylated anthracene precursors, followed by purification via recrystallization .

Challenges in Scalability

Key challenges include:

-

Regioselectivity: Ensuring precise substitution at the 2- and 3-positions amid competing reaction sites on the anthracene ring.

-

Purification: Separating the target compound from structurally similar byproducts, necessitating advanced chromatographic techniques .

Applications and Industrial Relevance

Chemical Intermediates

The compound serves as a precursor in synthesizing anthraquinone dyes, coordination polymers, and photoactive materials. Its carboxylic acid group enables conjugation with amines and alcohols, facilitating the production of amides and esters for functional materials .

Pharmaceutical Research

Although 3-hydroxyanthracene-2-carboxylic acid itself lacks reported bioactivity, its derivatives—such as the (4-carbamimidoyl-phenyl)-amide (PubChem CID 44303805)—exhibit potential as enzyme inhibitors or receptor ligands . These derivatives are under investigation for anticancer and antimicrobial applications, though clinical data remain unpublished .

Market Dynamics and Forecasts

Global consumption of 3-hydroxyanthracene-2-carboxylic acid is projected to grow at a CAGR of 3.8% from 2020 to 2046, driven by demand in Asia-Pacific specialty chemical sectors . Market segmentation by application includes:

| Sector | Share (2025) | Growth Driver |

|---|---|---|

| Dyes and Pigments | 45% | Textile industry expansion |

| Pharmaceutical Intermediates | 30% | R&D in small-molecule therapies |

| Advanced Materials | 25% | Organic electronics development |

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems for regioselective functionalization.

-

Biological Profiling: Evaluating the parent compound’s pharmacokinetics and toxicity.

-

Materials Innovation: Exploring its use in organic semiconductors and metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume